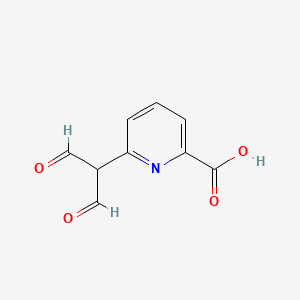
6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic Acid
Descripción general
Descripción
6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid is a chemical compound with the formula C9H7NO4 . It is also known as 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde . The molecular weight of this compound is 193.158 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, optically pure 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates have been prepared from 6-methoxycarbonylpyridine-2-carboxylic acid by a sequence of three reactions with an overall yield of 40–50% .Molecular Structure Analysis
The molecular structure of 6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid can be represented by the SMILES notation: OC(=O)C1=NC(=CC=C1)C(C=O)C=O .Aplicaciones Científicas De Investigación
Application 1: Poly (Vinyl Alcohol)-Based Films
- Summary of Application : This compound was used in the creation of a new type of hybrid polymeric-based film containing reactive ionic liquids .
- Methods of Application : The compound was incorporated into Poly (Vinyl Alcohol) (PVA)-based films. The films were characterized using Fourier transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR), scanning electron microscopy (SEM), atomic force microscopy (AFM), thermogravimetric analysis (TGA) and TGA-FTIR .
- Results or Outcomes : The incorporation of the compound enhanced the thermal and mechanical stability of PVA membranes due to the hydrogen bonds between the compound and polymer chains .
Application 2: Cellulose Acetate Propionate-Based Membranes
- Summary of Application : This compound was used to prepare novel dense cellulose acetate propionate (CAP) based membranes .
- Methods of Application : The compound was incorporated into CAP membranes using the phase-inversion method. The designed polymer-ionic liquid system contained ionic liquid partially linked to the polymeric structure .
- Results or Outcomes : The incorporation of the compound into CAP membranes tuned the surface properties of the membranes, enhancing their hydrophilic character. Moreover, the addition of the compound into CAP resulted in an excellent improvement of the separation factor, in comparison to pristine CAP membranes, in pervaporation dehydration of propan-2-ol .
Application 3: Synthesis of Pyrazolo[3,4-b]quinolinones
- Summary of Application : This compound, also known as Pyridine-2-carboxylic acid (P2CA), was used as a green and efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
- Results or Outcomes : This newly designed protocol very quickly constructed products conventionally under milder conditions .
Application 4: Cocrystallization with Squaric Acid
- Summary of Application : This compound was used as a coformer to pyridine carboxylic acid cocrystallization with squaric acid .
- Methods of Application : Among three newly prepared complexes are an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct and two ionic complexes .
- Results or Outcomes : The incorporation of the compound into the complexes tuned the surface properties of the membranes, enhancing their hydrophilic character .
Application 5: Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
- Summary of Application : This compound was used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .
- Methods of Application : The compound was prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, and then reacted with active methylene nitriles .
- Results or Outcomes : The reaction resulted in the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives in high yield .
Application 6: Preparation of Cellulose Acetate Propionate Films
- Summary of Application : This compound was used in the preparation of cellulose acetate propionate (CAP) films functionalized with reactive ionic liquids .
- Methods of Application : The compound was incorporated into CAP films. The films were characterized using nuclear magnetic resonance (NMR), scanning electron microscopy (SEM), energy dispersive X-ray (EDX), atomic force microscopy (AFM), and thermogravimetric analysis (TGA) .
- Results or Outcomes : The incorporation of the compound into CAP films increased their surface roughness with the rise of compound content. The thermal stability of CAP-based membranes was dependent on the nature of the ionic liquid .
Propiedades
IUPAC Name |
6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-4-6(5-12)7-2-1-3-8(10-7)9(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLIQUPRRVSTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370618 | |
| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic Acid | |
CAS RN |
212755-80-1 | |
| Record name | 6-(1-Formyl-2-oxoethyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212755-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(1,3-Dioxopropan-2-yl)picolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



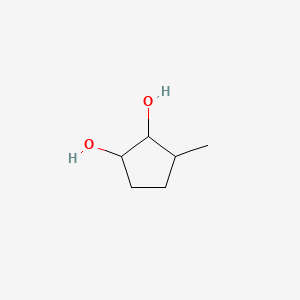





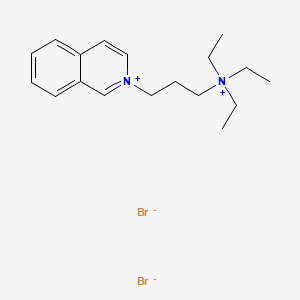
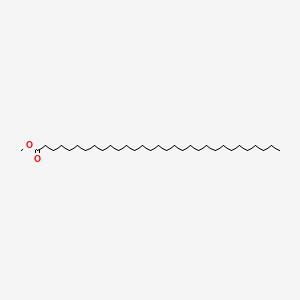
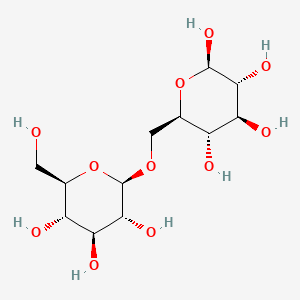


![1,4-Dithiaspiro[4.5]decan-8-ol](/img/structure/B1596632.png)
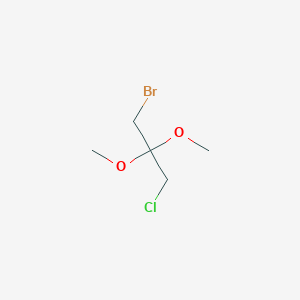
![6-Hydroxybenz[cd]indol-2(1H)-one](/img/structure/B1596639.png)